Pyrimidin-5-ylmethanamine hydrochloride

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Biology

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is of profound importance in chemical biology. ignited.inwikipedia.org Its derivatives are fundamental components of life, forming the basic structure of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure and function of nucleic acids (DNA and RNA). researchgate.netumich.edu The pyrimidine ring is also a key feature in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netgsconlinepress.com

The unique structural and chemical properties of the pyrimidine nucleus make it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its ability to participate in hydrogen bonding and π-stacking interactions allows pyrimidine-containing compounds to bind effectively to a wide array of biological targets, including enzymes and receptors. nih.gov This versatility has led to the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. ignited.innih.govresearchgate.netmdpi.com The adaptability of the pyrimidine core allows chemists to modify its structure at various positions to fine-tune its biological activity and properties, making it a continuous focus of drug discovery efforts. mdpi.com

Overview of Pyrimidin-5-ylmethanamine as a Foundational Structural Motif

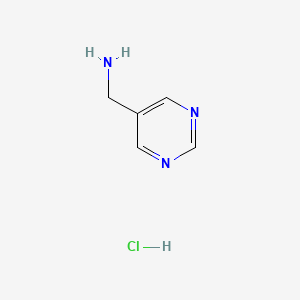

Pyrimidin-5-ylmethanamine is a specific derivative of pyrimidine that features a methanamine (-CH2NH2) group attached to the 5-position of the pyrimidine ring. The hydrochloride salt of this compound is chemically designated as Pyrimidin-5-ylmethanamine hydrochloride. moldb.com This particular structural arrangement positions it as a valuable building block in synthetic and medicinal chemistry.

The primary significance of Pyrimidin-5-ylmethanamine lies in its function as a versatile scaffold for creating more complex molecules. The aminomethyl group serves as a crucial reactive handle, enabling a variety of chemical transformations. This allows for the strategic introduction of diverse substituents and the construction of libraries of novel compounds. By using Pyrimidin-5-ylmethanamine as a starting material, researchers can systematically explore the chemical space around the pyrimidine core, a common strategy in the search for new therapeutic agents with improved potency and selectivity. nih.gov

Historical Context and Evolution of Pyrimidine-Derived Compounds in Scientific Inquiry

The scientific journey of pyrimidine and its derivatives began in the 19th century. One of the earliest related compounds known was alloxan, isolated by Brugnatelli in 1818. researchgate.netgrowingscience.com The systematic study of pyrimidines is often credited to Pinner, who first synthesized derivatives in 1884 and coined the term "pyrimidin" in 1885. wikipedia.orgumich.edu A significant milestone was the laboratory synthesis of the parent pyrimidine compound by Gabriel and Colman in 1900. wikipedia.org

The discovery of the pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids in the early 20th century cemented the biological importance of this class of compounds. researchgate.net This discovery paved the way for the rational design of pyrimidine-based drugs. A notable early success was the development of the antibacterial sulfonamide, sulfadiazine. Another significant breakthrough was the synthesis of 5-fluorouracil (B62378) in the mid-20th century, which remains a widely used anticancer drug. researchgate.nettaylorandfrancis.com

Over the decades, continuous research has led to a deeper understanding of the mechanisms of action of pyrimidine derivatives and has spurred the development of numerous therapeutic agents. gsconlinepress.com The evolution of synthetic methodologies has enabled the creation of increasingly complex and targeted pyrimidine-based drugs. nih.govbenthamscience.com The exploration of foundational motifs like Pyrimidin-5-ylmethanamine represents the ongoing effort to leverage the privileged pyrimidine scaffold to address a wide range of diseases. mdpi.comresearchgate.net

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1-(pyrimidin-5-yl)methanamine hydrochloride | 1199773-53-9 | C5H8ClN3 | 145.59 g/mol |

| Pyrimidin-5-ylmethanamine | 5-(Aminomethyl)pyrimidine | 25198-95-2 | C5H7N3 | 109.13 g/mol |

Properties

Molecular Formula |

C5H8ClN3 |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

pyrimidin-5-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H |

InChI Key |

DPFXWPRNKRJQCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrimidin 5 Ylmethanamine Hydrochloride and Its Analogs

Established Synthetic Pathways for Pyrimidinylmethanamines

The synthesis of pyrimidinylmethanamines often relies on well-established chemical reactions that are broadly applicable to heteroaromatic systems. These methods typically involve the reduction of a carbonyl or nitrile group to an amine.

Reductive Amination Protocols for (Heteroaryl)methanamines Derived from Aldehydes

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of pyrimidin-5-ylmethanamine, this would typically involve the reductive amination of pyrimidine-5-carbaldehyde (B119791).

The reaction proceeds in a one-pot fashion where the aldehyde, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for the reaction's success, with NaBH₃CN being particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org

A general scheme for the reductive amination of pyrimidine-5-carbaldehyde is presented below:

Scheme 1: General Reductive Amination of Pyrimidine-5-carbaldehyde

This reaction scheme illustrates the conversion of pyrimidine-5-carbaldehyde to pyrimidin-5-ylmethanamine via a one-pot reductive amination process.

Recent advancements in this area have also explored DNA-compatible synthetic strategies, highlighting the importance of developing mild and selective reaction conditions. acs.org

Hydrogenation-Based Syntheses of Pyrimidin-2-ylmethanamine (Related Analogs)

Another important route to (heteroaryl)methanamines is through the hydrogenation of corresponding nitriles. For a related analog, pyrimidin-2-ylmethanamine, this would involve the reduction of pyrimidine-2-carbonitrile. This method often employs catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.org

The hydrogenation of nitriles is a robust and efficient method for the synthesis of primary amines. The reaction conditions can be tuned by adjusting the catalyst, solvent, temperature, and pressure to achieve high yields and selectivity.

Novel and Evolving Synthetic Routes for Pyrimidin-5-ylmethanamine Derivatives

Beyond the classical methods, the development of novel synthetic strategies for constructing and functionalizing the pyrimidine (B1678525) core is an active area of research.

Cyclization Reactions in the Construction of Pyrimidine Core Structures

The fundamental approach to synthesizing the pyrimidine ring involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org This method, often referred to as the principal synthesis, allows for the construction of a wide variety of substituted pyrimidines. wikipedia.org

Several named reactions and multicomponent reactions are utilized for pyrimidine synthesis. The Biginelli reaction, for instance, is a well-known multicomponent reaction that produces dihydropyrimidinones, which can be further modified. wikipedia.org Other methods rely on the condensation of carbonyls with diamines. wikipedia.org

Modern approaches have expanded the scope of pyrimidine synthesis. For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines have proven to be a powerful tool. mdpi.com Microwave-assisted synthesis has also emerged as an efficient method for accelerating these cyclization reactions. mdpi.com

| Reaction Type | Reactants | Key Features |

| Principal Synthesis | β-Dicarbonyl compounds + Amidines/Urea/Guanidines | Forms substituted pyrimidines, pyrimidinones, or aminopyrimidines. wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | A multicomponent reaction to form dihydropyrimidinones. wikipedia.org |

| Copper-Catalyzed Cycloaddition | Alkynes + Amidines | Powerful tool for constructing pyrimidines. mdpi.com |

| Microwave-Assisted Cyclization | Various starting materials | Offers faster reaction times and improved yields. mdpi.com |

Strategic Derivatization Approaches for Positional Functionalization on Pyrimidine Rings

The functionalization of a pre-existing pyrimidine ring is a key strategy for accessing diverse derivatives. The electronic nature of the pyrimidine ring, with its electron-deficient character, dictates its reactivity towards different reagents.

Electrophilic substitution on the pyrimidine ring is generally less facile than on pyridine (B92270) but typically occurs at the 5-position, which is the least electron-deficient. wikipedia.org This makes the 5-position a prime target for introducing various functional groups through reactions such as nitration, halogenation, and formylation. wikipedia.org The synthesis of pyrimidine-5-carbaldehydes, key precursors for pyrimidin-5-ylmethanamine, can be achieved through such electrophilic formylation reactions or from α-formylaroylketene dithioacetals. researchgate.net

Nucleophilic substitution, on the other hand, is favored at the 2-, 4-, and 6-positions of the pyrimidine ring. wikipedia.org This allows for the introduction of nucleophiles like amines and alkoxides at these positions. For example, the synthesis of 2-aminopyrimidines can be achieved through the reaction of 2-chloropyrimidines with amines. nih.gov

Recent research has also focused on the development of various catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups onto the pyrimidine ring, further expanding the accessible chemical space. mdpi.com

Synthesis of Key Substituted Pyrimidin-5-ylmethanamine Hydrochloride Derivatives

The synthesis of substituted this compound derivatives often involves a multi-step sequence. A common strategy is to first construct a substituted pyrimidine-5-carbaldehyde and then convert the aldehyde to the aminomethyl group.

For instance, a synthetic route could involve the cyclization of appropriately substituted precursors to form a pyrimidine ring bearing a cyano or ester group at the 5-position. This group can then be reduced to the corresponding aldehyde. Subsequently, reductive amination of the aldehyde, as described in section 2.1.1, would yield the desired substituted pyrimidin-5-ylmethanamine. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and solubility.

An example of a synthetic approach to a substituted pyrazolo[3,4-d]pyrimidine derivative, which contains a fused pyrimidine ring, involves the cyclization of a hydrazine (B178648) with a substituted pyrimidine-5-carbaldehyde. acs.org This highlights how the pyrimidine-5-carbaldehyde core can be a versatile intermediate for the synthesis of more complex heterocyclic systems.

Halogenated Derivatives (e.g., (2-Chloropyrimidin-5-yl)methanamine Hydrochloride)

Halogenated pyrimidines are crucial intermediates, where the halogen atom, typically chlorine, serves as a leaving group for nucleophilic substitution reactions. The synthesis of compounds like (2-Chloropyrimidin-5-yl)methanamine hydrochloride (CAS 1289191-99-6) provides a foundational building block for more complex molecules. synquestlabs.combldpharm.com The general preparation of a 2-chloropyrimidine (B141910) ring often starts from the corresponding 2-aminopyrimidine. google.com A common method involves a diazotization reaction with sodium nitrite (B80452) in the presence of hydrochloric acid, using a catalyst such as zinc chloride. google.com

Once synthesized, the chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. nih.gov This reactivity is fundamental to the use of these halogenated derivatives in creating libraries of compounds for biological screening. nih.gov

Table 1: Properties of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1289191-99-6 | synquestlabs.com, bldpharm.com |

| Molecular Formula | C₅H₇Cl₂N₃ | synquestlabs.com |

| Molecular Weight | 180.03 g/mol | synquestlabs.com |

Trifluoromethylated Derivatives (e.g., (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine Hydrochloride)

The introduction of a trifluoromethyl (CF₃) group into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine (CAS 608515-92-0) is therefore of significant interest. bldpharm.com Synthetic strategies for introducing the CF₃ group onto a heterocyclic ring can be complex. nih.gov One established method involves the transformation of a trichloromethyl group via a chlorine/fluorine exchange reaction. nih.gov Another approach is a one-step, high-temperature, vapor-phase reaction that combines chlorination and fluorination. nih.gov Microwave-assisted synthesis has also been effectively used to create libraries of trifluoromethyl-substituted pyrimidine derivatives for biological evaluation. byu.edu

Table 2: Example of a Trifluoromethylated Derivative

| Compound Name | CAS Number | Source(s) |

| (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine | 608515-92-0 | bldpharm.com |

Alkyl-Substituted Methanamine Derivatives (e.g., N-Methyl-1-(pyrimidin-5-yl)methanamine)

Alkylation of the methanamine nitrogen, as seen in N-Methyl-1-(pyrimidin-5-yl)methanamine (CAS 497818-07-2), provides another avenue for structural diversification. bldpharm.com The synthesis of such N-alkylated derivatives can, however, present challenges. For instance, attempts to prepare related N-substituted pyrimidine compounds through the reaction of a chloropyrimidine with an amino acid ester can lead to the predominant formation of undesirable side products like diketopiperazines. nih.gov

To circumvent these issues, alternative strategies have been developed. One successful approach is the use of solid-phase synthesis, which can prevent intramolecular side reactions. nih.gov Another general method for N-alkylation involves reacting a halo-methyl derivative (e.g., 5-(chloromethyl)pyrimidine) with an appropriate amine or its precursor, such as the anion of N-methylformamide, followed by hydrolysis to yield the desired N-methylated product. google.com

Table 3: Example of an Alkyl-Substituted Derivative

| Compound Name | CAS Number | Source(s) |

| N-Methyl-1-(pyrimidin-5-yl)methanamine | 497818-07-2 | bldpharm.com |

Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride (B599025) Forms

In addition to the monohydrochloride salt, Pyrimidin-5-ylmethanamine can be prepared as a dihydrochloride salt. The formation of (pyrimidin-5-yl)methanamine dihydrochloride (CAS 1956356-28-7) is confirmed through various analytical techniques. chemicalbook.com The existence of this salt has been characterized by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are used to confirm its structure and purity. chemicalbook.com The dihydrochloride form arises from the protonation of two basic nitrogen atoms within the molecule—one on the pyrimidine ring and the other on the aminomethyl side chain.

Table 4: Dihydrochloride Form

| Compound Name | CAS Number | Source(s) |

| (pyrimidin-5-yl)methanamine dihydrochloride | 1956356-28-7 | chemicalbook.com |

Combinatorial Synthesis and Library Generation Utilizing Pyrimidinylmethanamine Cores

The pyrimidinylmethanamine scaffold is an exceptionally valuable core for combinatorial chemistry and the generation of compound libraries for high-throughput screening. nih.gov Its utility stems from the ability to readily introduce diversity at multiple points on the molecule.

The reactive nature of halogenated pyrimidines, such as 2-chloropyrimidines, allows for their use as building blocks in the synthesis of extensive compound libraries. nih.gov By reacting these intermediates with a diverse set of nucleophiles, a series of pyrimidine conjugates can be generated. This approach has been used to create libraries for screening antiviral activity. nih.gov

Furthermore, solid-phase synthesis techniques have been employed to create N-heteroaryl substituted amino acid derivatives, which are important precursors in combinatorial chemistry. nih.gov This method overcomes common synthetic hurdles such as the formation of byproducts. nih.gov The pyrimidine core has also been central to the microwave-assisted synthesis of libraries of pyrazolo[1,5-a]pyrimidines, which were subsequently screened for anti-cancer and antiviral properties. byu.edu These rapid synthesis techniques enable the efficient production of a wide range of analogs for structure-activity relationship (SAR) studies, which are crucial in the field of drug discovery. acs.org

Structure Activity Relationship Sar Investigations of Pyrimidin 5 Ylmethanamine Containing Compounds

Fundamental Principles and Methodologies of SAR Studies in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. nih.govfrontiersin.org SAR studies in this field aim to identify the specific structural features of a molecule that are responsible for its pharmacological effects. wikipedia.org This is achieved by systematically modifying the chemical structure and observing the resulting changes in biological activity. wikipedia.org

The process typically involves two key steps: the characterization of the chemical compounds and the application of chemometric methods to analyze data and establish relationships between structure and activity. nih.gov These methodologies can range from qualitative analyses, identifying key functional groups, to the development of mathematical models known as quantitative structure-activity relationships (QSAR). wikipedia.org Such models can predict the activity of untested compounds based on their chemical structure. nih.gov

Positional and Substituent Effects on Biological Activity of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a versatile scaffold that can be modified at several positions (2, 4, 5, and 6) to generate a wide array of functionalized derivatives. nih.govnih.gov The nature and position of substituents on this ring system significantly influence the compound's biological activity. nih.gov

Influence of Substituents on the Pyrimidine Ring System

The biological potential of pyrimidine derivatives is greatly enhanced by the introduction of various substituents. tandfonline.com Halogens such as chlorine, bromine, and fluorine are frequently incorporated into small molecule drugs to improve biological activity and bioavailability. nih.gov The presence of groups like amines, coumarins, and phenyl rings can also confer significant biological effects. tandfonline.com

For instance, in a series of pyrimidine derivatives, compounds with a free amino group at the 2-position of the pyrimidine ring were identified as potent bone anabolic agents. nih.gov In another study, the introduction of a methyl group on the pyrimidine ring of pyrazolones led to enhanced anticancer activity. nih.gov Conversely, replacing a phenyl ring with heterocyclic rings like furyl or thienyl has been shown to decrease anticancer activity in some cases. acs.org

Impact of Modifications at the Methanamine Moiety and Linker Systems

Modifications to the methanamine moiety and any associated linker systems are critical in optimizing the biological activity of pyrimidin-5-ylmethanamine-containing compounds. The linker's nature, length, and flexibility can significantly impact how the molecule interacts with its biological target.

In the development of inhibitors for SLACK potassium channels, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were systematically modified. nih.gov This hit optimization effort involved preparing analogs with changes in four distinct regions of the scaffold to establish a clear SAR for channel inhibition. nih.gov Similarly, in the development of the Bcr-Abl tyrosine kinase inhibitor imatinib, replacing an imidazole (B134444) group with a benzamido group increased the compound's specificity while maintaining its inhibitory activity. wikipedia.org The subsequent addition of a methyl substituent ortho to the pyrimidinyl-amino group further enhanced its potency. wikipedia.org

Role of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Quinazolines, Thienopyrimidines)

Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole (B372694), quinazoline (B50416), or thiophene (B33073) rings, creates bicyclic or polycyclic structures with distinct and often enhanced biological properties. tandfonline.comacs.org These fused systems are recognized as privileged structures in drug design. acs.org

Pyrazolopyrimidines : These compounds have gained significant attention as kinase inhibitors. nih.gov For example, a series of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were developed as potent antitumor agents. acs.org SAR studies on these compounds revealed that a primary amino group at the C4-position and a 3-hydroxy-4-methoxyphenyl or 1-methylindole (B147185) moiety at the C6-position were optimal for activity. acs.org

Quinazolines : The fusion of pyrimidine with a benzene (B151609) ring to form a quinazoline scaffold is a common strategy in medicinal chemistry. tandfonline.com For instance, quinazoline tethered pyrimidines have been synthesized and evaluated for their biological activities. tandfonline.com

Thienopyrimidines : This class of fused heterocycles has also shown promise in various therapeutic areas.

The table below summarizes the effect of different substituents on the biological activity of various pyrimidine-based scaffolds.

| Scaffold | Position of Modification | Substituent | Effect on Biological Activity |

| Pyrimidine | 2-position | Free amino group | Potent bone anabolic agent. nih.gov |

| Pyrazolone-pyrimidine | Pyrimidine ring | Methyl group | Heightened anticancer action. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | C4-position | Primary amino group | Preferred for antiproliferative activity. acs.org |

| Pyrazolo[3,4-d]pyrimidine | C6-position | 3-hydroxy-4-methoxyphenyl | Optimal for antiproliferative activity. acs.org |

| Pyrido[2,3-d]pyrimidine (B1209978) | C-2 of the pyrimidine core | 4-(N,N-diethylaminoethoxy)phenylamino group | Greatly increased activity against PDGFr, FGFr, and c-src tyrosine kinases. nih.gov |

SAR in Specific Biological Target-Modulator Research

The pyrimidin-5-ylmethanamine scaffold is a key component in the development of modulators for various biological targets, particularly protein kinases.

Kinase Inhibition (e.g., CDK2, Met kinase, general protein tyrosine kinases)

Protein kinases are a crucial family of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov Pyrimidine derivatives have been extensively explored as kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs) : Dysregulation of CDKs is a hallmark of many cancers. nih.gov To improve the specificity and reduce the toxicity of CDK inhibitors, pyrimidine derivatives have been combined with other heterocyclic rings like pyrazole, imidazole, and indole. nih.gov

Met Kinase : The c-Met receptor tyrosine kinase is another important target in cancer therapy.

General Protein Tyrosine Kinases : The development of imatinib, a Bcr-Abl tyrosine kinase inhibitor, serves as a prime example of SAR in this area. wikipedia.org Starting from a pyrimidine-based lead, systematic modifications, including the introduction of a benzamido group and a methyl substituent, led to a highly potent and specific inhibitor. wikipedia.org Similarly, screening of a compound library identified a 2-amino-pyrido[2,3-d]pyrimidine as an inhibitor of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. nih.gov Subsequent SAR studies, involving the replacement of the primary amino group and variation of substituents on the pyrido[2,3-d]pyrimidine core, led to the identification of potent and selective inhibitors. nih.gov

The following table presents examples of pyrimidine-based kinase inhibitors and their targets.

| Compound Class | Target Kinase(s) | Key SAR Findings |

| Diaryl-substituted pyrazolo[3,4-d]pyrimidines | Tubulin/CDC5L | A primary amino group at C4 and a 3-hydroxy-4-methoxyphenyl at C6 are optimal for activity. acs.org |

| 2-Amino-pyrido[2,3-d]pyrimidines | PDGFr, FGFr, c-src | Replacement of the C-2 primary amino group with a 4-(N,N-diethylaminoethoxy)phenylamino group significantly increased potency. nih.gov |

| Pyrimidine-based compounds | CDKs | Combination with other heterocyclic rings like pyrazole and imidazole shows promise in improving efficacy and specificity. nih.gov |

Ion Channel Modulation (e.g., SLACK Potassium Channels, IKur/Kv1.5)

The modulation of ion channels is a critical therapeutic strategy for a range of diseases, including neurological and cardiovascular disorders. Compounds containing the pyrimidin-5-ylmethanamine core have been identified as promising ion channel modulators.

SLACK Potassium Channels

Recent studies have highlighted the potential of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of the SLACK (Sequence Like a Calcium-activated K+) potassium channel. mdpi.comnih.govnih.gov Gain-of-function mutations in the KCNT1 gene, which encodes the SLACK channel, are associated with severe and drug-resistant epileptic encephalopathies. mdpi.comnih.gov Therefore, the development of SLACK inhibitors is a promising avenue for the treatment of these conditions.

A systematic investigation into the SAR of these compounds has provided valuable insights into the structural requirements for potent SLACK inhibition. The general scaffold consists of a central pyrimidine ring, a 2-aryloxy group, and an N-acetamide linker to the 5-position of the pyrimidine.

Table 1: SAR of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs as SLACK Channel Inhibitors

| Compound | R1 (2-Aryloxy Position) | R2 (N-Acetamide) | IC50 (µM) for WT SLACK |

| 1 | 2,6-difluorophenoxy | H | 1.2 |

| 2 | 2-fluorophenoxy | H | >10 |

| 3 | 2,6-dichlorophenoxy | H | 0.8 |

| 4 | 2-chlorophenoxy | H | 5.5 |

| 5 | 2,6-dimethylphenoxy | H | 3.1 |

| 6 | 2,6-difluorophenoxy | Methyl | 4.7 |

Data compiled from published research. mdpi.com

The data reveals several key SAR trends:

Substitution on the Aryloxy Ring: Disubstitution at the 2 and 6 positions of the phenoxy ring with electron-withdrawing groups like fluorine or chlorine generally leads to higher potency. For instance, the 2,6-difluoro analog (1 ) and the 2,6-dichloro analog (3 ) exhibit submicromolar to low micromolar activity. mdpi.com In contrast, monosubstitution at the 2-position results in a significant loss of activity.

The Pyrimidine Core: The pyrimidine ring itself is a crucial element for activity. Replacement of the pyrimidine with a pyridine (B92270) ring resulted in a twofold decrease in activity. mdpi.com

The Acetamide (B32628) Linker: Modifications to the acetamide linker, such as N-methylation, were found to be detrimental to inhibitory activity, as seen with the increase in IC50 for compound 6 . mdpi.com

IKur/Kv1.5

The ultra-rapidly activating delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the human atria and represents a key target for the development of atrial-selective antiarrhythmic drugs. nih.govnih.gov While specific research on pyrimidin-5-ylmethanamine hydrochloride as a direct modulator of IKur/Kv1.5 is limited, the broader class of pyrimidine derivatives has been explored for its potential to block this channel.

General SAR studies on Kv1.5 blockers have indicated that a combination of a central aromatic core, often a heterocyclic system like pyrimidine, coupled with specific side chains, is essential for potent inhibition. nih.gov The pyrimidine ring can serve as a central scaffold to which various hydrophobic and hydrogen-bonding groups can be attached to interact with the channel's pore. For many Kv1.5 blockers, a tertiary amine is a common feature, suggesting that the methanamine portion of the pyrimidin-5-ylmethanamine core could be a valuable component for interaction with the channel. Further investigation is required to specifically elucidate the SAR of pyrimidin-5-ylmethanamine-containing compounds on IKur/Kv1.5.

Multi-Target Enzyme Inhibition (e.g., ChEs-MAO B)

The development of multi-target-directed ligands (MTDLs) is an emerging strategy for the treatment of complex multifactorial diseases like Alzheimer's disease (AD). In the context of AD, dual inhibition of cholinesterases (ChEs) and monoamine oxidase B (MAO-B) is a particularly attractive approach. nih.govnih.gov

While direct studies on this compound as a dual ChE-MAO B inhibitor are not extensively reported, the pyrimidine scaffold is a well-established core for the design of such inhibitors. Research on 2,4-disubstituted pyrimidine derivatives has demonstrated the potential of this heterocyclic system to inhibit both ChEs and amyloid-β (Aβ) aggregation, another key pathological hallmark of AD.

Table 2: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against Cholinesterases

| Compound | C2-Substituent | C4-Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| 7d | 4-methylpiperazin-1-yl | N-benzylamine | 24.9 | >100 |

| 7k | 4-propylpiperazin-1-yl | N-benzylamine | 15.3 | >100 |

| 9a | pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amine | 5.5 | 25.8 |

| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amine | 25.8 | 2.2 |

Data compiled from published research.

The SAR for these pyrimidine derivatives indicates that:

The nature of the substituents at both the C-2 and C-4 positions of the pyrimidine ring significantly influences the inhibitory potency and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE).

For instance, compound 9a , with a pyrrolidin-1-yl group at C-2 and an N-(naphth-1-ylmethyl)amine at C-4, was the most potent AChE inhibitor in the series. nih.gov

Conversely, compound 9e , featuring a 4-methylpiperidin-1-yl at C-2 and the same C-4 substituent, demonstrated high potency and selectivity for BuChE. nih.gov

These findings suggest that the pyrimidine core is a versatile template for developing dual-action enzyme inhibitors. The pyrimidin-5-ylmethanamine structure, with its potential for substitution at the amine and on the pyrimidine ring, represents a promising starting point for designing novel multi-target ligands for neurodegenerative diseases.

Correlation of Structural Features with Biological Potency and Selectivity Profiles

The biological potency and selectivity of pyrimidin-5-ylmethanamine-containing compounds are intricately linked to their three-dimensional structure and the nature of their substituents.

For the SLACK channel inhibitors , the presence of two substituents at the ortho positions of the 2-phenoxy ring is critical for high potency. This suggests that these substituents may force the phenoxy ring into a specific conformation that is optimal for binding within the channel pore or an allosteric site. The loss of activity upon N-methylation of the acetamide linker points to the importance of the N-H group as a potential hydrogen bond donor in the interaction with the channel. mdpi.com

In the context of IKur/Kv1.5 channel modulation , selectivity is a major challenge. Many Kv1.5 blockers also exhibit activity against other potassium channels, which can lead to undesirable side effects. nih.gov Achieving selectivity often relies on exploiting subtle differences in the amino acid residues lining the channel pores. For pyrimidine-based inhibitors, the substitution pattern on the pyrimidine ring and the nature of the side chains would need to be carefully optimized to achieve selective interaction with the Kv1.5 channel over other ion channels.

For multi-target enzyme inhibitors , achieving a balanced inhibitory profile against both ChEs and MAO-B is a key objective. The SAR of the 2,4-disubstituted pyrimidines demonstrates that selectivity can be tuned by modifying the substituents on the pyrimidine ring. The larger N-(naphth-1-ylmethyl)amine group at the C-4 position appears to be beneficial for interacting with the active sites of both enzymes, while the smaller cyclic amine at the C-2 position modulates the selectivity between AChE and BuChE. nih.gov The flexibility and hydrogen bonding capacity of the pyrimidin-5-ylmethanamine moiety could be leveraged to design inhibitors that can effectively bind to the distinct active sites of both ChEs and MAO-B.

Applications As Molecular Scaffolds in Chemical Biology and Drug Discovery Research

Pyrimidin-5-ylmethanamine as a Versatile Chemical Intermediate

The pyrimidine (B1678525) core, a fundamental component of nucleic acids, provides a privileged scaffold in medicinal chemistry. nih.gov Pyrimidin-5-ylmethanamine hydrochloride, with its reactive aminomethyl group, serves as an excellent starting material for the construction of more elaborate molecular architectures.

Role in the Synthesis of Complex Fused Heterocyclic Systems

The fusion of a pyrimidine ring with other heterocyclic systems can lead to novel compounds with enhanced pharmacological properties. this compound is instrumental in the synthesis of various fused heterocyclic systems, such as purines, pteridines, quinazolines, and pyrrolopyrimidines. nih.gov These fused systems are of great interest due to their diverse biological activities. For instance, researchers have successfully synthesized potent anticancer agents derived from indazol-pyrimidine and have identified various five-membered heteroaromatic ring fused-pyrimidines as potent inhibitors of the hedgehog signaling pathway. nih.govmdpi.com The synthesis of these complex molecules often involves the strategic use of pyrimidin-5-ylmethanamine as a key building block, allowing for the introduction of the critical pyrimidine moiety.

Contribution to Fragment-Based Drug Design Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govkuleuven.be This approach involves screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. kuleuven.be These initial hits are then optimized and linked together to create more potent and selective drug candidates. exactelabs.com

This compound and its derivatives are well-suited for FBDD due to their small size, structural simplicity, and the presence of a key hydrogen-bonding pyrimidine nucleus. nih.gov The pyrimidine scaffold is a common feature in many approved drugs and natural products, making it a "privileged scaffold" for library design. nih.gov The amenability of the aminomethyl group to various chemical modifications allows for the rapid generation of a diverse library of fragments for screening against different protein targets. nih.gov

Design and Development of Bioactive Agents with Pyrimidin-5-ylmethanamine Moieties

The incorporation of the pyrimidin-5-ylmethanamine moiety has led to the development of a wide array of bioactive agents with potential therapeutic applications in various disease areas.

Anti-infective Agents (e.g., Antitubercular, Antibacterial, Antifungal)

The pyrimidine scaffold is a component of numerous anti-infective agents. encyclopedia.pub

Antitubercular: There is an urgent need for new drugs to combat tuberculosis, especially with the rise of drug-resistant strains. nih.gov Research has shown that pyrimidine derivatives, including those with functionalities at the C-5 position, exhibit promising antitubercular activity. nih.govnih.gov For example, a series of pyrimidine analogs were designed and evaluated for their in vitro efficacy against Mycobacterium tuberculosis. nih.gov

Antibacterial: The emergence of antibiotic resistance is a major global health concern. nih.gov Fused pyrimidines, such as pyrrolopyrimidines, have been identified as potent antibacterial agents, particularly against Staphylococcus aureus. nih.gov The structure-activity relationship studies of these compounds have highlighted the importance of specific substitutions on the pyrimidine ring for their antibacterial potency. nih.gov

Antifungal: Pyrimidine derivatives have a significant history as fungicides in agriculture and medicine. nih.gov The synthesis and evaluation of novel pyrimidine derivatives continue to yield compounds with significant antifungal activity against various phytopathogenic fungi. nih.gov

Oncology and Proliferative Disorder Modulation (e.g., Antitumor, Anticancer)

The pyrimidine ring is a well-established pharmacophore in the design of anticancer agents, with many approved drugs containing this scaffold. encyclopedia.pubekb.eg

Antitumor and Anticancer: Pyrimidine derivatives have been extensively investigated for their antitumor and anticancer properties. encyclopedia.pubnih.gov They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as EGFR and VEGFR. mdpi.comekb.eg For instance, new indazol-pyrimidine-based derivatives have shown significant cytotoxic activity against breast cancer, colon cancer, and lung cancer cell lines. mdpi.com Furthermore, oxazolo[5,4-d]pyrimidines, which are analogs of purines, have been identified as a valuable scaffold for designing novel anticancer therapies. mdpi.com

| Cancer Cell Line | Compound Type | Key Findings |

| Breast Cancer (MCF-7) | Indazol-pyrimidine derivatives | Compounds 4f and 4i showed significant cytotoxic inhibitory activity, with IC50 values of 1.629 and 1.841 μM, respectively, demonstrating promising suppression power. mdpi.com |

| Colon Cancer (Caco2) | Indazol-pyrimidine derivatives | Compounds 4i, 4g, 4e, 4d, and 4a exhibited effective cytotoxic activity stronger than the standard drug. mdpi.com |

| Lung Cancer (A549) | Indazol-pyrimidine derivatives | Compounds 4a and 4i displayed potent antiproliferative activity against the A549 cell line that was stronger than the reference drug. mdpi.com |

| Prostate Carcinoma (PC3) | Pyrimidine derivatives | Compounds 3b and 3d were found to be more potent than the reference drug vinblastine (B1199706) sulfate. nih.gov |

Neurological and Central Nervous System Modulators (e.g., Beta-secretase inhibitors, ChEs-MAO B inhibitors)

The development of effective treatments for neurological disorders remains a significant challenge. The pyrimidine scaffold has been explored for its potential in modulating key targets in the central nervous system.

Beta-secretase (BACE1) inhibitors: BACE1 is a key enzyme in the production of amyloid-β peptide, which forms the characteristic plaques found in the brains of Alzheimer's disease patients. nih.gov The development of BACE1 inhibitors is a major therapeutic strategy for this neurodegenerative disease. nih.govnih.gov Pyrimidine-containing compounds have been investigated as potential BACE1 inhibitors. To be effective, these inhibitors must be able to cross the blood-brain barrier. nih.gov

Cholinesterase (ChEs) and Monoamine Oxidase B (MAO-B) inhibitors: MAO-B inhibitors are a class of drugs used in the treatment of Parkinson's disease. parkinsons.org.ukparkinson.org They work by increasing the levels of dopamine (B1211576) in the brain. parkinsons.org.ukparkinson.org While some studies have investigated condensed pyrimidines as MAO-A inhibitors, the structural framework of pyrimidine can be adapted to target MAO-B. nih.gov The design of dual inhibitors targeting both cholinesterases and MAO-B is an emerging strategy for neurodegenerative diseases.

| Drug Class | Target | Mechanism of Action |

| MAO-B inhibitors | Monoamine oxidase B (MAO-B) | Inhibit the breakdown of dopamine, increasing its availability in the brain. parkinsons.org.ukparkinson.org |

| Beta-secretase inhibitors | Beta-secretase (BACE1) | Inhibit the production of amyloid-β peptide, a key component of amyloid plaques in Alzheimer's disease. nih.gov |

Cardiovascular Agents

The pyrimidine scaffold is a well-established pharmacophore in the development of cardiovascular agents. orientjchem.org Derivatives of pyrimidine have demonstrated a range of cardiovascular activities, including antihypertensive and coronary vasodilating effects. The structural versatility of the pyrimidine ring allows for modifications that can fine-tune the pharmacological activity of these compounds. mdpi.com

Research into fused pyrimidine systems has revealed their potential as cardiovascular agents. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. These studies highlight the potential of pyrimidine-based structures in the development of new treatments for cardiovascular diseases.

Table 1: Cardiovascular Activity of Selected Pyrimidine Derivatives

| Compound Class | Observed Activity | Key Findings |

|---|---|---|

| Dihydropyrimidines | Calcium Channel Blockade, Antihypertensive | Efficiently block calcium ion intake in vascular smooth muscle, crucial for managing hypertension. |

| Fused Pyrimidines | Coronary Vasodilation, Antihypertensive | Fused heterocyclic systems with a pyrimidine core show promise as potent cardiovascular agents. |

| General Pyrimidine Derivatives | Various Cardiovascular Effects | The pyrimidine scaffold is integral to many drugs targeting cardiovascular conditions. orientjchem.org |

Anti-inflammatory and Analgesic Agents

The pyrimidine nucleus is also a key structural motif in the design of compounds with anti-inflammatory and analgesic properties. nih.govmdpi.com Numerous pyrimidine derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. rsc.orgnih.gov

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govrsc.orgnih.gov By inhibiting these enzymes, pyrimidine derivatives can reduce the production of prostaglandins, which are key players in the inflammatory response and pain signaling. rsc.orgnih.gov For example, certain pyrimidine derivatives have shown selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can lead to a reduction in gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Studies have demonstrated that specific substitutions on the pyrimidine ring can significantly influence the anti-inflammatory and analgesic potency of these compounds. nih.govnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives

| Compound Series | Target | Key Findings |

|---|---|---|

| Pyrimidine Derivatives L1 and L2 | COX-2 | Showed high selectivity towards COX-2, comparable to meloxicam, and demonstrated antioxidant properties. nih.gov |

| Pyrazolopyrimidine Derivatives | Analgesic Activity | Certain synthesized compounds exhibited significant analgesic effects in preclinical models. nih.gov |

| General Pyrimidine Derivatives | Anti-inflammatory | Exhibit anti-inflammatory effects by inhibiting various inflammatory mediators, including COX enzymes and cytokines. rsc.orgnih.gov |

Novel Therapeutic Scaffold Identification and Optimization

The journey of a drug from an initial "hit" to a clinical candidate is a complex process of molecular refinement. For pyrimidine-based scaffolds like this compound, this process involves leveraging key medicinal chemistry strategies to enhance therapeutic potential.

Privileged Structure Concept and Scaffold Re-evolution in Pyrimidine Derivatives

The concept of "privileged structures" is central to modern drug discovery and refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govresearchgate.net The pyrimidine ring is a classic example of such a scaffold. nih.govnih.govbenthamscience.comnih.gov Its prevalence in the structures of DNA and RNA, as well as in a multitude of approved drugs, underscores its fundamental role in biological interactions. nih.govbenthamscience.com

The "re-evolution" of the pyrimidine scaffold involves the strategic modification of this core structure to create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov This can involve the addition of various functional groups, the fusion of other ring systems, or conjugation with other molecules. nih.gov This continuous exploration and modification of the pyrimidine scaffold drives the discovery of new therapeutic agents for a wide range of diseases. tandfonline.comnih.gov

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in lead optimization where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.govresearchgate.net This technique is particularly valuable for fine-tuning the properties of a drug candidate. nih.gov

In the context of pyrimidine derivatives, bioisosteric replacements can be used to modulate properties such as lipophilicity, metabolic stability, and target binding interactions. youtube.com For instance, replacing a metabolically labile group with a more stable isostere can significantly improve a compound's half-life. youtube.com The pyrimidine ring itself can act as a bioisostere for other aromatic systems, a property that is often exploited in drug design. mdpi.com The application of computational tools and databases of bioisosteric replacements has further enhanced the ability of medicinal chemists to rationally design and optimize pyrimidine-based drug candidates. arxiv.orgbohrium.com

Table 3: Examples of Bioisosteric Replacements in Pyrimidine Derivatives

| Original Functional Group | Bioisosteric Replacement | Potential Improvement |

|---|---|---|

| Methyl group | Chloro group | Increased metabolic stability and half-life. youtube.com |

| Carboxylic acid | Tetrazole ring | Preserve acidic properties while potentially reducing susceptibility to certain metabolic pathways. youtube.com |

| Phenyl ring | Thienyl moiety | Enhanced anti-inflammatory activity in certain pyrimidine series. nih.gov |

Pre-clinical Lead Optimization Strategies for Improved Pharmacodynamic Potency and Metabolic Stability

The goal of pre-clinical lead optimization is to refine a lead compound into a clinical candidate with a desirable balance of properties, including high potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. acs.orgacs.org For pyrimidine derivatives, a variety of strategies are employed to achieve these goals.

To improve pharmacodynamic potency , medicinal chemists often focus on structure-activity relationship (SAR) studies. nih.govnih.govmdpi.comresearchgate.net These studies involve systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For pyrimidine-based compounds, this can involve altering substituents at various positions on the pyrimidine ring or on appended functional groups. nih.govmdpi.com

The integration of in silico predictive models for ADME properties allows for the early identification of potential liabilities and guides the design of compounds with improved pharmacokinetic profiles. acs.org

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for Pyrimidin-5-ylmethanamine Derivatives

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous solvents and toxic reagents, presenting risks to both human health and the environment. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into the synthesis of these valuable compounds. rasayanjournal.co.innih.govnih.gov Future research will likely focus on developing and optimizing sustainable synthetic routes for pyrimidin-5-ylmethanamine and its derivatives. These "green" approaches aim to enhance reaction efficiency, minimize waste, and utilize safer, renewable resources. powertechjournal.com

Key green chemistry techniques that are being explored for pyrimidine synthesis include:

Microwave-Assisted Synthesis: This method can significantly shorten reaction times, increase product yields, and lead to the formation of purer products. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can also accelerate reactions and improve yields. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. nih.goveurekaselect.com

Catalyst-Free Synthesis: The development of reactions that proceed efficiently without the need for a catalyst is another important goal. nih.gov

Biocatalysis: Employing enzymes as catalysts offers a highly specific and environmentally friendly alternative to traditional chemical catalysts. powertechjournal.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.ineurekaselect.com

The adoption of these green and sustainable methodologies is expected to not only reduce the environmental impact of producing pyrimidin-5-ylmethanamine derivatives but also offer economic benefits through increased efficiency and reduced waste. rasayanjournal.co.in

Advanced High-Throughput Screening and Phenotypic Assays for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for biological activity. nih.gov For pyrimidin-5-ylmethanamine derivatives, advanced HTS and phenotypic screening approaches will be instrumental in uncovering novel therapeutic applications.

High-Throughput Screening (HTS): HTS assays are designed to test thousands of compounds in a short period. In the context of pyrimidine derivatives, this could involve screening for a wide range of biological activities, including but not limited to:

Antiviral activity nih.gov

Anticancer activity nih.govmdpi.com

Anti-inflammatory activity nih.govtandfonline.com

Antioxidant activity nih.gov

It is worth noting that compounds targeting pyrimidine biosynthesis are frequently identified in screens for viral replication inhibitors. nih.gov To specifically identify antiviral compounds with other mechanisms of action, uridine (B1682114) can be added to the culture medium during screening to bypass the pyrimidine biosynthesis pathway. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Compound Design and Virtual Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design and screening of pyrimidine compounds are no exception. pharmacyjournal.org These powerful computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. ijmsci.orgnih.gov

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of a biological target to predict how well a compound will bind to it. pharmacyjournal.org

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used to identify new compounds based on the properties of known active molecules. pharmacyjournal.org

AI models, such as deep neural networks (DNNs) and graph neural networks (GNNs), can significantly enhance the accuracy and efficiency of virtual screening. nih.govnih.gov

De Novo Drug Design: AI can also be used for the de novo design of novel molecules with desired properties. ijmsci.org Generative models, such as generative adversarial networks (GANs) and reinforcement learning (RL) algorithms, can create new chemical structures that are predicted to be active against a specific target. pharmacyjournal.orgnih.gov

Exploration of Pyrimidin-5-ylmethanamine as a Building Block in New Therapeutic Areas

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds. nih.govnih.gov Pyrimidin-5-ylmethanamine, with its reactive amine group, serves as a versatile building block for the synthesis of a wide array of more complex molecules. nih.gov This opens up exciting possibilities for exploring its use in developing novel therapeutics for a variety of diseases.

The strategic modification of the pyrimidine ring at its various positions allows for the generation of highly functionalized derivatives with improved selectivity and affinity for biological targets. nih.gov This adaptability makes the pyrimidine scaffold a valuable starting point for drug discovery campaigns in numerous therapeutic areas, including:

Oncology: Many pyrimidine derivatives have demonstrated potent anticancer activity. mdpi.comtandfonline.combenthamdirect.com

Infectious Diseases: The pyrimidine core is found in numerous antiviral, antibacterial, and antifungal agents. tandfonline.comijpsr.commdpi.com

Inflammatory Diseases: Pyrimidine derivatives have shown promise as anti-inflammatory agents. nih.govtandfonline.com

Central Nervous System (CNS) Disorders: The pyrimidine structure is also present in drugs targeting the CNS. tandfonline.com

Cardiovascular Diseases: Certain pyrimidine derivatives have been investigated for their cardiovascular effects. orientjchem.org

Future research will undoubtedly focus on leveraging the synthetic tractability of pyrimidin-5-ylmethanamine to create novel compounds with tailored biological activities for these and other emerging therapeutic areas.

Multi-Omics Approaches in Understanding Compound-Target Interactions and Mechanism of Action

To fully understand the therapeutic potential of pyrimidin-5-ylmethanamine derivatives, it is crucial to elucidate their mechanisms of action and identify their specific molecular targets. Multi-omics approaches, which involve the integrated analysis of various types of biological data, are powerful tools for achieving this. pluto.biomdpi.com

By combining data from different "omics" fields, researchers can gain a comprehensive, systems-level view of how a compound affects a biological system. pluto.bio Key omics technologies that can be applied to the study of pyrimidine derivatives include:

Genomics: Analyzing DNA to identify genetic variations that may influence a compound's efficacy or toxicity. pluto.bio

Transcriptomics: Measuring gene expression levels (RNA) to understand how a compound alters cellular pathways. pluto.biomdpi.com

Proteomics: Studying the entire set of proteins in a cell to identify direct protein targets of a compound and downstream effects on protein expression and modification. pluto.bio

Metabolomics: Analyzing the complete set of small-molecule metabolites to understand how a compound affects cellular metabolism. pluto.bio

Epigenomics: Investigating modifications to DNA and its associated proteins that regulate gene expression. pluto.bio

The integration of these multi-omics datasets can help to:

Identify novel drug targets. pluto.bio

Elucidate the mechanism of action of a compound.

Discover biomarkers to predict patient response.

Stratify patient populations for clinical trials. pluto.bio

As our ability to generate and analyze large-scale biological data continues to improve, multi-omics approaches will become increasingly central to the development of new and more effective therapies based on the pyrimidin-5-ylmethanamine scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrimidin-5-ylmethanamine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation reactions under reflux conditions with hydrochloric acid for salt formation. For example, analogous methods for pyrimidine derivatives use reflux with carbon disulfide and acidification for crystallization . Purity optimization includes recrystallization from ethanol or methanol and validation via HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Use a combination of NMR (¹H and ¹³C) to confirm the pyrimidine ring and aminomethyl group, mass spectrometry (ESI-MS) for molecular ion detection ([M+H]⁺ at m/z 146.6), and FT-IR for amine and HCl salt signatures. Cross-validate with elemental analysis (C, H, N content) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation. For long-term stability, lyophilize and seal in amber vials. Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

- Methodology : If NMR signals conflict with literature, employ 2D techniques (COSY, HSQC) to assign ambiguous peaks. For unresolved cases, use X-ray crystallography to confirm the crystal structure. Cross-reference with computational models (DFT-based NMR prediction) .

Q. How can researchers profile impurities in this compound batches, and what are common sources?

- Methodology : Conduct LC-MS/MS to identify impurities (e.g., unreacted 5-pyrimidinecarboxaldehyde or dimerization byproducts). Synthesize suspected impurities (e.g., via incomplete reduction of intermediates) and compare retention times/spatial patterns .

Q. What role does this compound play in multicomponent reaction systems, and how can its reactivity be modulated?

- Methodology : As a nucleophilic amine, it participates in Mannich or Ugi reactions. Reactivity can be tuned by adjusting pH (e.g., using buffer systems) or introducing steric hindrance via substituents on the pyrimidine ring. Monitor reaction kinetics via in-situ IR or HPLC .

Q. How can computational models aid in predicting the pharmacokinetic properties of derivatives based on this scaffold?

- Methodology : Use QSAR models to correlate structural modifications (e.g., substituent electronegativity) with solubility and LogP. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Methodological Best Practices

- Experimental Reproducibility : Document reaction parameters (e.g., molar ratios, heating rates) in detail, adhering to guidelines for reporting synthetic procedures .

- Data Validation : Always compare analytical results with authentic standards or literature data. For novel derivatives, provide full spectral datasets in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.